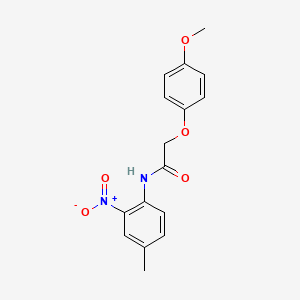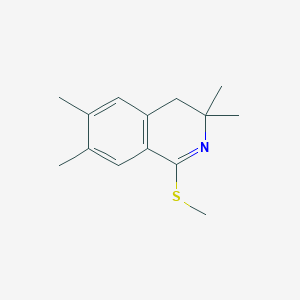![molecular formula C13H11N3O3S2 B4985090 N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4985090.png)
N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide, also known as MNPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of thiol-reactive compounds and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide involves the reaction of its dithiocarbamate group with thiol groups in proteins and peptides. This reaction forms a stable thioether linkage between this compound and the thiol-containing molecule, which can be detected using spectroscopic techniques. The selectivity of this compound for thiols is due to the fact that the dithiocarbamate group is more reactive towards thiols than other functional groups such as amines and carboxylic acids.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its use as a thiol-reactive probe, this compound has been shown to inhibit the activity of a variety of enzymes that contain thiol groups in their active sites. This includes enzymes such as caspases, which play a critical role in apoptosis, and protein tyrosine phosphatases, which are involved in signal transduction pathways. This compound has also been shown to induce oxidative stress in cells, leading to the activation of stress response pathways.
実験室実験の利点と制限
One of the main advantages of using N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide in lab experiments is its selectivity for thiols. This makes it a useful tool for studying the role of thiols in biological systems. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to using this compound. One limitation is that it can only react with thiols that are accessible to the solvent. This means that it may not be able to detect thiols that are buried within the interior of a protein. Additionally, this compound can be toxic to cells at high concentrations, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide. One area of research is the development of new thiol-reactive probes that have improved selectivity and sensitivity for thiols. Another area of research is the use of this compound in combination with other probes to study the role of thiols in complex biological systems. Finally, there is also potential for the use of this compound in the development of new therapeutics that target thiol-containing molecules. Overall, this compound is a promising tool for studying the role of thiols in biological systems and has the potential to lead to new discoveries in the field of biochemistry and molecular biology.
合成法
N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-2-nitroaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-thiophenecarboxylic acid to yield this compound. The purity of the final product can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry.
科学的研究の応用
N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide has been used extensively in scientific research as a thiol-reactive probe for the detection and quantification of thiols in biological systems. Thiols are important biomolecules that play a critical role in a variety of cellular processes, including redox signaling, protein folding, and enzyme catalysis. This compound has been shown to selectively react with thiols in a variety of proteins and peptides, making it a useful tool for studying the role of thiols in biological systems.
特性
IUPAC Name |
N-[(4-methyl-2-nitrophenyl)carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-8-4-5-9(10(7-8)16(18)19)14-13(20)15-12(17)11-3-2-6-21-11/h2-7H,1H3,(H2,14,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFMBRVMVDSLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(3,4,5-trimethoxybenzoyl)oxime hydrochloride hydrate](/img/structure/B4985016.png)
![17-(2-ethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985022.png)
![3-(4-ethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4985027.png)
![4,4'-[1-(4-methylphenyl)-1,1-ethanediyl]dianiline](/img/structure/B4985033.png)
![ethyl 4-{[N-(4-isopropoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B4985046.png)
![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-phenylpropanoic acid](/img/structure/B4985057.png)
![2-cyano-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]-2-propenethioamide](/img/structure/B4985059.png)

![3-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4985074.png)
![1-acetyl-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B4985082.png)
![2-ethyl-6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4985103.png)


